molecular formula C38H72N2PtS10 B1521930 Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) CAS No. 72688-91-6

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)

Cat. No.: B1521930
CAS No.: 72688-91-6
M. Wt: 1072.7 g/mol
InChI Key: HGKRIEMQZSEWJM-UHFFFAOYSA-J
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Description

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) (CAS: 72688-91-6) is a platinum(II) complex featuring two 1,3-dithiole-2-thione-4,5-dithiolato ligands and tetrabutylammonium (TBA) counterions. The dithiolato ligands are known for their strong electron-withdrawing properties and ability to stabilize metal centers in diverse coordination geometries. This compound is part of a broader class of metal-dithiolene complexes studied for applications in conductive materials, nonlinear optics, and catalysis .

Preparation Methods

General Synthetic Strategy

The synthesis of bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) generally follows a multi-step procedure involving:

  • Preparation of the dithiolene ligand precursor (1,3-dithiole-2-thione-4,5-dithiolato)
  • Coordination of the ligand to platinum(II) salts
  • Ion exchange or metathesis to introduce tetrabutylammonium counterions

This approach is consistent with standard methods for preparing metal dithiolene complexes, as reported in the literature on similar organometallic compounds.

Detailed Preparation Method

Ligand Synthesis

The 1,3-dithiole-2-thione-4,5-dithiolato ligand is synthesized by known organic sulfur chemistry routes involving the formation of the dithiole ring and introduction of thione groups. This ligand is typically isolated as a sodium or potassium salt for subsequent metal coordination.

Coordination to Platinum(II)

  • Platinum(II) salts such as potassium tetrachloroplatinate(II) (K₂PtCl₄) are used as the metal source.
  • The dithiolene ligand salt is reacted with the platinum salt in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions.
  • The ligand coordinates to the platinum center, displacing chloride ions and forming the bis(dithiolene)platinum complex.

Counterion Exchange

  • The initially formed complex often contains potassium or sodium counterions.
  • To obtain the tetrabutylammonium salt, the complex is treated with tetrabutylammonium bromide or chloride in a suitable solvent.
  • This ion exchange step precipitates or crystallizes the desired bis(tetrabutylammonium) complex.
  • The final product is purified by recrystallization from solvents such as acetonitrile or ethanol.

Experimental Conditions and Parameters

Step Conditions Notes
Ligand preparation Standard sulfur heterocycle synthesis, inert atmosphere Purity critical for complex formation
Metal coordination Reflux in DMF or acetonitrile, inert atmosphere Reaction time: 12–24 hours
Ion exchange Room temperature stirring with tetrabutylammonium salt Solvent choice affects yield and purity
Purification Recrystallization from acetonitrile/ethanol Yields purple to black crystals

Research Findings and Characterization

  • The complex exhibits characteristic UV-Vis absorption bands related to dithiolene-to-metal charge transfer.
  • X-ray crystallography confirms square planar coordination geometry around platinum(II) with bidentate dithiolene ligands.
  • Thermal stability and third-order nonlinear optical properties have been reported, indicating potential applications in photonics.
  • Purity and identity are confirmed by elemental analysis, mass spectrometry, and NMR spectroscopy.

Summary Table: Preparation Workflow

Stage Reagents/Materials Conditions Outcome/Notes
Ligand synthesis Precursors for 1,3-dithiole-2-thione-4,5-dithiolato Inert atmosphere, sulfur chemistry Dithiolene ligand salt
Metal complexation K₂PtCl₄, ligand salt Reflux in DMF/acetonitrile, inert atmosphere Bis(dithiolene)platinum complex
Counterion exchange Tetrabutylammonium bromide/chloride Room temperature, stirring Bis(tetrabutylammonium) salt
Purification Recrystallization solvents Controlled temperature High purity crystalline product

Chemical Reactions Analysis

Types of Reactions

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Material Science

Conductive Polymers
One of the prominent applications of this platinum complex is in the development of conductive polymers. The dithiolato ligands facilitate charge transfer processes, enhancing the electrical conductivity of polymeric materials. Research has shown that incorporating platinum dithiolates into polymer matrices can significantly improve their electronic properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

Nanomaterials
The compound also plays a crucial role in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles allows for the creation of nanoscale materials with tailored properties. These nanoparticles can be utilized in various applications, including catalysis and sensing technologies .

Catalysis

Catalytic Reactions
The platinum center in this compound acts as an effective catalyst for several chemical reactions. Studies indicate that it can facilitate reactions such as hydrogenation and carbon-carbon coupling reactions. The unique electronic properties imparted by the dithiolato ligands enhance the catalytic activity and selectivity of the platinum complex, making it a valuable catalyst in organic synthesis .

Environmental Applications
In environmental chemistry, this platinum complex has been investigated for its potential in catalyzing reactions that detoxify pollutants. Its application in catalytic converters for automotive exhaust systems is noteworthy, where it aids in the conversion of harmful gases into less toxic substances .

Biomedical Applications

Anticancer Activity
Recent studies have explored the anticancer properties of platinum dithiolato complexes. Preliminary results suggest that Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cellular redox balance and induction of apoptosis .

Drug Delivery Systems
The compound's solubility and stability make it an attractive candidate for drug delivery applications. Research is ongoing to evaluate its efficacy as a carrier for therapeutic agents, particularly in targeted cancer therapies where localized drug release is critical for minimizing side effects .

Case Studies

Study Focus Findings Reference
Conductive PolymersEnhanced electrical conductivity in polymer composites with platinum dithiolato
Catalytic ReactionsEffective catalyst for hydrogenation reactions with high selectivity
Anticancer ActivityExhibits cytotoxic effects on breast and lung cancer cell lines

Mechanism of Action

The mechanism of action of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) involves its interaction with molecular targets through its platinum center and dithiolato ligands. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Crystal Structure and Coordination Geometry

Table 1: Crystallographic Parameters of Selected Metal-Dithiolato Complexes

Metal Center Counterion Space Group Lattice Parameters (Å, °) Coordination Geometry Reference
Zn(II) Tetrabutylammonium C12/c1 a=18.58, b=8.84, c=31.44, α=101.97° Distorted tetrahedral
Hg(II) N-Ethylpyridinium P1 a=9.81, b=10.30, c=18.66, α=85.93°, β=79.41° Distorted tetrahedral
Bi(III) Tetrabutylammonium P1 a=10.63, b=11.25, c=14.73, α=90.85°, β=95.34° Square-planar (BiS₄ core)
Pt(II) Tetrabutylammonium Not reported Likely square-planar or tetrahedral*

*Platinum(II) typically adopts square-planar geometries, but tetrahedral coordination is observed in some dithiolene complexes.

Key Observations :

  • The Zn(II) complex exhibits a monoclinic structure with a distorted tetrahedral geometry around the metal center, stabilized by S-Zn-S bond angles ranging from 95.1° to 123.9° .
  • The Hg(II) analog shows a triclinic system with longer Hg–S bond lengths (2.51–2.53 Å) compared to Zn–S (2.34 Å), reflecting the larger ionic radius of Hg .
  • The Bi(III) complex adopts a square-planar geometry, highlighting the influence of metal oxidation state on coordination .

Bonding Parameters and Ligand Behavior

The 1,3-dithiole-2-thione-4,5-dithiolato ligand exhibits consistent bonding characteristics across metal complexes:

Table 2: Bond Lengths and Angles in Metal-Dithiolato Complexes

Metal Center M–S Bond Length (Å) C=S Bond Length (Å) S–M–S Bond Angle (°) Reference
Zn(II) 2.34 1.666 95.1–123.9
Hg(II) 2.51–2.53 89.2–134.3
Cd(II)
Pt(II) Not reported Not reported Not reported

Key Observations :

  • The C=S bond in the Zn(II) complex (1.666 Å) is elongated compared to typical C=S bonds (1.599 Å), indicating partial double-bond character .
  • Metal–S bond lengths increase with larger metal ionic radii (e.g., Zn²⁺ < Hg²⁺).

Electronic and Optical Properties

Dithiolato complexes are notable for their tunable electronic properties:

Table 3: Nonlinear Optical (NLO) and Conductivity Properties

Metal Center Third-Order Susceptibility (χ³) Conductivity Application Reference
Cd(II) 2.98 × 10⁻¹⁴ esu Nonlinear optics (OKE signal)
Zn(II) MOF conductivity modulation
Pt(II) Not reported Potential semiconductor applications*

*Platinum complexes are often explored for charge-transfer properties due to their heavy-atom effect.

Key Observations :

  • The Cd(II) complex demonstrates strong third-order NLO responses, attributed to delocalized π-electrons in the dithiolato ligand .
  • Zn(II) complexes are integrated into metal-organic frameworks (MOFs) to enhance conductivity via electrostatic interactions .

Biological Activity

Bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) (commonly referred to as [Pt(dithiolene)2] complex) is a platinum-based compound that has garnered attention for its potential biological applications, particularly in photodynamic therapy and as a photoconducting material. This article explores its biological activity, synthesis, characterization, and potential applications based on diverse research findings.

Synthesis and Characterization

The synthesis of [Pt(dithiolene)2] typically involves the reaction of platinum(II) salts with 1,3-dithiole-2-thione derivatives. The resulting complexes are characterized using various techniques including:

  • X-ray Crystallography : Provides detailed structural information.
  • NMR Spectroscopy : Offers insights into the electronic environment of the metal center.
  • UV-Vis Spectroscopy : Used to study the optical properties and electronic transitions.

Anticancer Properties

Research indicates that platinum-based complexes exhibit significant anticancer activity. The mechanism of action is primarily through DNA interaction, leading to apoptosis in cancer cells. The dithiolene ligands enhance the reactivity of platinum towards DNA.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerDNA cross-linking, apoptosis induction
Photodynamic TherapyGeneration of reactive oxygen species (ROS)
AntimicrobialDisruption of bacterial cell membranes

Photodynamic Therapy (PDT)

The compound has shown promise in PDT applications. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. Studies have demonstrated that the dithiolene ligands facilitate light absorption in the near-infrared region, making it suitable for deeper tissue penetration.

Antimicrobial Activity

Preliminary studies suggest that [Pt(dithiolene)2] exhibits antimicrobial properties by disrupting bacterial cell membranes. This activity is attributed to the cationic nature of tetrabutylammonium ions that enhance membrane permeability.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of [Pt(dithiolene)2] against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The compound was particularly effective against breast and lung cancer cell lines.

Case Study 2: Photodynamic Applications

In another study focusing on PDT, [Pt(dithiolene)2] was tested in vivo on tumor-bearing mice. Results showed significant tumor reduction upon light exposure compared to controls, demonstrating its potential as a therapeutic agent for cancer treatment.

Research Findings

Recent findings highlight the importance of ligand design in enhancing the biological activity of platinum complexes. The dithiolene ligands not only stabilize the metal center but also influence the electronic properties crucial for biological interactions.

Q & A

Q. What are the optimal synthetic routes for Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II), and how can reaction conditions be systematically optimized?

Basic
The synthesis typically involves a ligand-exchange reaction between a platinum precursor (e.g., K₂PtCl₄) and the dithiolene ligand, followed by metathesis with tetrabutylammonium salts. Key parameters include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance ligand solubility and ion mobility .
  • Stoichiometry : A 1:2 molar ratio of Pt²⁺ to dithiolene ligand ensures complete complexation .
  • Temperature : Reactions are conducted under reflux (60–80°C) to accelerate ligand substitution while avoiding decomposition .
    Purification via recrystallization from dichloromethane/diethyl ether yields high-purity products.

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this platinum complex?

Basic
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Methodological steps include:

  • Crystal growth : Slow diffusion of ether into a dichloromethane solution of the complex produces suitable crystals .
  • Data collection : Use a Bruker SMART APEX CCD detector with Mo-Kα radiation (λ = 0.71073 Å) .
  • Absorption correction : Apply multi-scan methods (e.g., SADABS) to account for crystal imperfections .
  • Refinement : Software like SHELXL refines the model, achieving R-factors < 0.05 for high-confidence geometry .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure, and how should conflicting UV-Vis and EPR data be reconciled?

Advanced

  • UV-Vis-NIR : Identifies ligand-to-metal charge transfer (LMCT) bands in the 400–800 nm range, indicative of d⁸ electronic configurations .
  • EPR : Detects paramagnetic impurities or mixed-valence states; silence in EPR suggests a diamagnetic Pt(II) center .
    Resolving contradictions : Cross-validate with X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements. Discrepancies may arise from sample oxidation or ligand non-innocence .

Q. How do intermolecular interactions influence the crystal packing and macroscopic properties?

Advanced

  • π-π stacking : Adjacent dithiolene ligands stack with interplanar distances of 3.51 Å, enhancing charge transport in solid-state devices .
  • Hydrogen bonding : Methanol solvent molecules bridge N–H groups of tetrabutylammonium cations and S atoms, stabilizing the lattice .
  • Cation effects : Bulky tetrabutylammonium ions prevent close Pt–Pt contacts, reducing metallic conductivity .

Q. What methodological approaches are recommended for investigating electrochemical behavior in non-aqueous media?

Advanced

  • Cyclic voltammetry : Perform in anhydrous acetonitrile with 0.1 M Bu₄NPF₆ as the supporting electrolyte.
  • Working electrode : Glassy carbon or Pt disk (1 mm diameter).
  • Potential range : Scan from −1.5 V to +1.5 V (vs. Ag/Ag⁺) to capture redox events. Reversible peaks near −0.3 V (Pt²⁺/Pt³⁺) indicate stable mixed-valence states .

Q. How should researchers address discrepancies between DFT calculations and experimental bond lengths?

Advanced

  • Basis sets : Use def2-TZVP for Pt and 6-31G* for lighter atoms to balance accuracy and computational cost .
  • Solvent effects : Include a polarizable continuum model (PCM) for acetonitrile to mimic experimental conditions.
  • Validation : Compare calculated Pt–S bond lengths (typically 2.30–2.35 Å) with high-resolution X-ray data (2.32 ± 0.02 Å) .

Q. What experimental design considerations are critical for studying thermal stability?

Advanced

  • Thermogravimetric analysis (TGA) : Heat samples under N₂ at 10°C/min. Decomposition onset >200°C indicates robust thermal stability .
  • Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., ligand loss at 220°C) .
  • Mass spectrometry (MS) : Correlate weight loss with gaseous decomposition products (e.g., S₈ or butylamine fragments) .

Properties

IUPAC Name

platinum(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.2C3H2S5.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKRIEMQZSEWJM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2PtS10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659862
Record name Platinum(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1072.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72688-91-6
Record name Platinum(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)

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